
Ethyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H15BrN2O3 and its molecular weight is 291.145. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and antibacterial domains.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrN2O3. Its structure includes a bromomethyl group at the 6-position and an ethyl group at the 4-position of the tetrahydropyrimidine ring.
Property | Value |
---|---|
Molecular Formula | C12H14BrN2O3 |
Molecular Weight | 300.15 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study : In a study evaluating the antibacterial activity of various tetrahydropyrimidines, compounds with bromomethyl substitutions demonstrated enhanced activity against Gram-positive bacteria compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Research indicates that it may inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.
Research Findings : In vitro assays demonstrated that certain derivatives of tetrahydropyrimidines exhibited greater anti-inflammatory effects than curcumin, a well-known natural anti-inflammatory agent. This suggests that this compound could be a candidate for further development as an anti-inflammatory drug .
The biological activity of this compound is likely mediated through various mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the bromomethyl group may enhance the compound's ability to interact with specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Molecular Interactions : The hydrogen bonding capabilities of the compound allow it to interact effectively with biological targets, influencing their activity.
Mechanism | Description |
---|---|
Enzyme Inhibition | Interacts with enzymes critical for bacterial growth |
Molecular Interactions | Forms hydrogen bonds with target proteins |
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
1. Synthesis of Heterocyclic Compounds
The bromomethyl derivative serves as a versatile building block for synthesizing various heterocyclic compounds. For instance:
Reaction Type | Product | Biological Activity |
---|---|---|
Nucleophilic substitution with sodium benzenesulfinate | Ethyl 2-oxo-4-phenyl-6-(phenylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Potential anti-cancer activity |
Reaction with malononitrile | Ethyl 7-amino-6-cyano-1,2-dihydro-1-oxo-3-phenylpyrrolo[1,2-c]pyrimidine-4-carboxylate | Antimicrobial properties |
Reaction with thiosemicarbazide | Ethyl 3-hydrazono-5,6-dihydro-5-oxo-7-phenyl-thiazolo[3,4-c]pyrimidine-8-carboxylate | Antiviral activity |
These transformations highlight the compound's utility in generating new derivatives with potential pharmacological applications.
2. Biological Evaluations
Numerous studies have evaluated the biological activities of derivatives synthesized from ethyl 6-(bromomethyl)-4-ethyl-2-oxo-tetrahydropyrimidine. For example:
Compound | Activity | Reference |
---|---|---|
Ethyl 6-hydrazinomethyl derivative | Antitumor activity in vitro | Heterocycles |
Pyrrolo[1,2-c]pyrimidone derivatives | Inhibitory effects on specific cancer cell lines | Heterocycles |
These findings suggest that derivatives of ethyl 6-(bromomethyl)-4-ethyl can be explored further for their therapeutic potential.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives synthesized from ethyl 6-(bromomethyl)-4-ethyl. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities against standard microbial strains. The structure–activity relationship (SAR) analysis provided insights into how modifications to the tetrahydropyrimidine core influence biological activity.
Case Study 2: Anticancer Properties
Research focusing on the anticancer potential of pyrimidine derivatives derived from ethyl 6-(bromomethyl)-4-ethyl demonstrated promising results. Compounds were tested against several cancer cell lines, revealing that some exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer chemotherapeutic agents.
Eigenschaften
IUPAC Name |
ethyl 6-(bromomethyl)-4-ethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-3-6-8(9(14)16-4-2)7(5-11)13-10(15)12-6/h6H,3-5H2,1-2H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZYHMJIKWHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=O)N1)CBr)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.